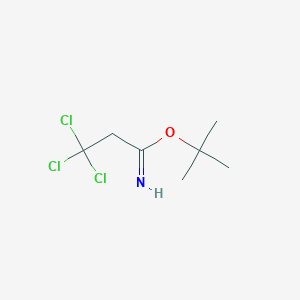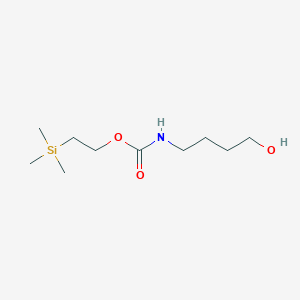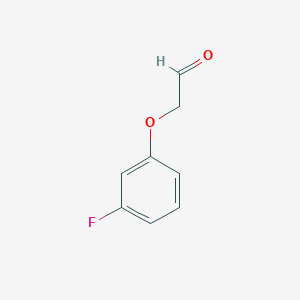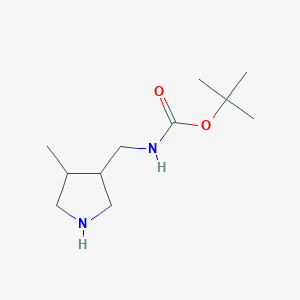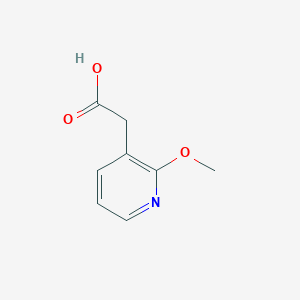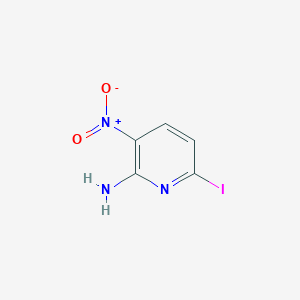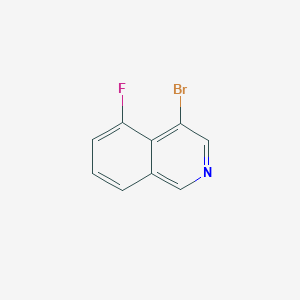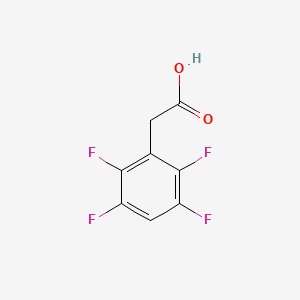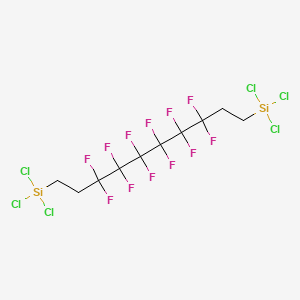
1,6-BIS(TRICHLOROSILYLETHYL)DODECAFLUOROHEXANE
Overview
Description
1,6-BIS(TRICHLOROSILYLETHYL)DODECAFLUOROHEXANE is a specialized organosilane compound with the molecular formula C10H8Cl6F12Si2 and a molecular weight of 625.04 g/mol . This compound is characterized by its unique structure, which includes trichlorosilylethyl groups attached to a dodecafluorohexane backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-BIS(TRICHLOROSILYLETHYL)DODECAFLUOROHEXANE typically involves the reaction of dodecafluorohexane with trichlorosilylethyl reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,6-BIS(TRICHLOROSILYLETHYL)DODECAFLUOROHEXANE undergoes various chemical reactions, including:
Substitution Reactions: The trichlorosilylethyl groups can be substituted with other functional groups under specific conditions.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Condensation Reactions: It can undergo condensation reactions to form siloxane bonds, which are useful in polymer chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include water, alcohols, and amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of the original compound .
Scientific Research Applications
1,6-BIS(TRICHLOROSILYLETHYL)DODECAFLUOROHEXANE has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials, including polymers and coatings.
Biology: Employed in the modification of biological surfaces to enhance biocompatibility and reduce biofouling.
Medicine: Investigated for its potential use in drug delivery systems and medical device coatings.
Industry: Utilized in the production of high-performance materials, such as hydrophobic coatings and sealants.
Mechanism of Action
The mechanism of action of 1,6-BIS(TRICHLOROSILYLETHYL)DODECAFLUOROHEXANE involves its ability to form strong covalent bonds with various substrates. The trichlorosilylethyl groups react with hydroxyl groups on surfaces, forming stable siloxane bonds. This property makes it useful for surface modification and the creation of durable coatings .
Comparison with Similar Compounds
Similar Compounds
1,8-BIS(TRICHLOROSILYLETHYL)PERFLUOROOCTANE: Similar structure but with a shorter perfluorinated backbone.
1,6-BIS(TRICHLOROSILYLETHYL)PERFLUORODECANE: Another similar compound with a different perfluorinated chain length.
Uniqueness
1,6-BIS(TRICHLOROSILYLETHYL)DODECAFLUOROHEXANE is unique due to its specific chain length and the presence of trichlorosilylethyl groups, which provide distinct chemical properties. These properties make it particularly useful in applications requiring strong surface adhesion and chemical resistance .
Properties
IUPAC Name |
trichloro-(3,3,4,4,5,5,6,6,7,7,8,8-dodecafluoro-10-trichlorosilyldecyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl6F12Si2/c11-29(12,13)3-1-5(17,18)7(21,22)9(25,26)10(27,28)8(23,24)6(19,20)2-4-30(14,15)16/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVNRUGIHDERJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](Cl)(Cl)Cl)C(C(C(C(C(C(CC[Si](Cl)(Cl)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl6F12Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001141910 | |
| Record name | Silane, (3,3,4,4,5,5,6,6,7,7,8,8-dodecafluoro-1,10-decanediyl)bis[trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001141910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35192-54-2 | |
| Record name | Silane, (3,3,4,4,5,5,6,6,7,7,8,8-dodecafluoro-1,10-decanediyl)bis[trichloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35192-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, (3,3,4,4,5,5,6,6,7,7,8,8-dodecafluoro-1,10-decanediyl)bis[trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001141910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


